

# Acrolein 2,4-Dinitrophenylhydrazone-13C6 chemical properties

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Compound of Interest

Compound Name:

Acrolein 2,4Dinitrophenylhydrazone-13C6

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B15555987

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# Technical Guide: Acrolein 2,4-Dinitrophenylhydrazone-<sup>13</sup>C<sub>6</sub>

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Acrolein 2,4-Dinitrophenylhydrazone-<sup>13</sup>C<sub>6</sub> is a stable isotope-labeled derivative of acrolein, a highly reactive and toxic unsaturated aldehyde. Due to the inherent instability and volatility of acrolein, its accurate quantification in various matrices is challenging. The derivatization of acrolein with 2,4-dinitrophenylhydrazine (DNPH) to form the more stable and readily analyzable Acrolein 2,4-Dinitrophenylhydrazone is a widely accepted analytical strategy. The <sup>13</sup>C<sub>6</sub>-labeled analogue serves as an ideal internal standard for quantification methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), minimizing the variability and matrix effects associated with these analyses.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, and analytical applications of Acrolein 2,4-Dinitrophenylhydrazone-<sup>13</sup>C<sub>6</sub>.

## **Chemical Properties**

Acrolein 2,4-Dinitrophenylhydrazone-<sup>13</sup>C<sub>6</sub> is a red to orange solid.[2] It is valued in analytical chemistry for its stability relative to underivatized acrolein and its utility in providing accurate



quantification when used as an internal standard.

**Identifiers and Descriptors** 

Property	- Value	Source
IUPAC Name	2,4-dinitro-NINVALID-LINK cyclohexa-1,3,5-trien-1-amine	[3]
Synonyms	Acrolein (2,4- Dinitrophenyl)hydrazone-13C6, 2-Propenal (2,4- Dinitrophenyl)hydrazone-13C6, 2-Propenal 2-(2,4- Dinitrophenyl)hydrazone-13C6	[3]
Molecular Formula	<sup>13</sup> C <sub>6</sub> C <sub>3</sub> H <sub>8</sub> N <sub>4</sub> O <sub>4</sub>	[1]
Molecular Weight	242.14 g/mol	[1][3]
CAS Number	Unlabeled: 888-54-0	[1][4]
InChI	InChI=1S/C9H8N4O4/c1-2-5- 10-11-8-4-3-7(12(14)15)6- 9(8)13(16)17/h2- 6,11H,1H2/b10- 5+/i3+1,4+1,6+1,7+1,8+1,9+1	[3]
InChIKey	JJPZHGIYUVFTGG- XCYLJSJUSA-N	[3]
SMILES	C=C/C=N/N[13C]1=INVALID- LINKINVALID-LINK =O">13CINVALID-LINK=O	[1]

# **Physicochemical Properties**



Property	Value	Notes
Physical State	Solid	Assumed based on the unlabeled compound.
Melting Point	Not explicitly reported for <sup>13</sup> C <sub>6</sub> labeled. Unlabeled: ~165 °C	The melting point of the isotopically labeled compound is expected to be very similar to the unlabeled compound.
Solubility	No specific data available. Generally soluble in organic solvents like acetonitrile, methanol, and ethyl acetate.	Based on the properties of similar dinitrophenylhydrazone derivatives.
Stability and Storage	Stable under recommended storage conditions. Store at -20°C for long-term stability.[4] Incompatible with strong oxidizing agents.	[5]

# Experimental Protocols Synthesis of Acrolein 2,4-Dinitrophenylhydrazone-13C6

The synthesis of Acrolein 2,4-Dinitrophenylhydrazone- $^{13}$ C<sub>6</sub> involves the acid-catalyzed condensation reaction between Acrolein- $^{13}$ C<sub>3</sub> and 2,4-Dinitrophenylhydrazine- $^{13}$ C<sub>6</sub>. As  $^{13}$ C labeled acrolein is not readily available, a more common approach is the reaction of unlabeled acrolein with  $^{13}$ C<sub>6</sub>-labeled 2,4-dinitrophenylhydrazine.

#### Materials:

- Acrolein
- 2,4-Dinitrophenylhydrazine-13C6
- Concentrated Sulfuric Acid
- Methanol

## Foundational & Exploratory

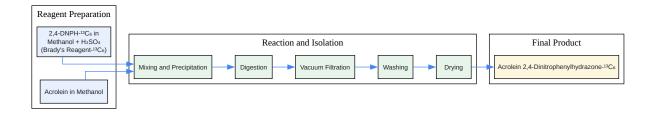


- Deionized Water
- Reaction vial
- Magnetic stirrer and stir bar
- Filtration apparatus (e.g., Büchner funnel)
- Drying oven or desiccator

#### Procedure:

- Prepare Brady's Reagent-<sup>13</sup>C<sub>6</sub>: In a 100 mL beaker, dissolve 0.5 g of 2,4-Dinitrophenylhydrazine-<sup>13</sup>C<sub>6</sub> in 50 mL of methanol. Carefully add 1.0 mL of concentrated sulfuric acid dropwise while stirring. Continue stirring until all the solid has dissolved.
- Reaction: In a separate reaction vial, dissolve 0.2 mL of acrolein in 10 mL of methanol.
- Precipitation: Slowly add the Brady's Reagent-<sup>13</sup>C<sub>6</sub> solution to the acrolein solution with continuous stirring. An orange to red precipitate of Acrolein 2,4-Dinitrophenylhydrazone-<sup>13</sup>C<sub>6</sub> will form immediately.
- Digestion: Allow the mixture to stand at room temperature for at least 1 hour, or until precipitation is complete. For enhanced crystal formation, the mixture can be gently warmed in a water bath for 5-10 minutes and then cooled in an ice bath.
- Isolation: Collect the precipitate by vacuum filtration using a Büchner funnel.
- Washing: Wash the collected solid with two small portions of cold methanol, followed by a small portion of cold deionized water to remove any unreacted reagents and acid.
- Drying: Dry the purified Acrolein 2,4-Dinitrophenylhydrazone-<sup>13</sup>C<sub>6</sub> in a vacuum oven at a low temperature (e.g., 40-50 °C) or in a desiccator over a drying agent.
- Characterization: Confirm the identity and purity of the product using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.





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**Caption:** Synthesis workflow for Acrolein 2,4-Dinitrophenylhydrazone-<sup>13</sup>C<sub>6</sub>.

## Quantification of Acrolein using Acrolein 2,4-Dinitrophenylhydrazone-<sup>13</sup>C<sub>6</sub> as an Internal Standard by LC-MS

This protocol outlines a general procedure for the quantification of acrolein in a biological matrix (e.g., plasma) after derivatization.

#### Materials:

- Biological matrix sample (e.g., plasma)
- Acrolein 2,4-Dinitrophenylhydrazone-<sup>13</sup>C<sub>6</sub> internal standard solution (of known concentration in acetonitrile)
- 2,4-Dinitrophenylhydrazine (DNPH) derivatizing solution (in acidified acetonitrile)
- Acetonitrile (LC-MS grade)
- Formic acid (LC-MS grade)
- Deionized water (LC-MS grade)
- Protein precipitation solvent (e.g., cold acetonitrile)



- Vortex mixer
- Centrifuge
- LC-MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

#### Procedure:

- Sample Preparation:
  - $\circ$  To 100 μL of the plasma sample in a microcentrifuge tube, add 10 μL of the Acrolein 2,4-Dinitrophenylhydrazone- $^{13}$ C<sub>6</sub> internal standard solution.
  - Add 200 μL of the DNPH derivatizing solution. Vortex for 30 seconds.
  - Allow the derivatization reaction to proceed at room temperature for 30 minutes.
- · Protein Precipitation:
  - Add 400 μL of cold acetonitrile to the sample to precipitate proteins.
  - Vortex vigorously for 1 minute.
  - Centrifuge at 10,000 x g for 10 minutes at 4 °C.
- Extract Evaporation and Reconstitution:
  - Carefully transfer the supernatant to a clean tube.
  - Evaporate the solvent to dryness under a gentle stream of nitrogen.
  - $\circ$  Reconstitute the residue in 100  $\mu$ L of the mobile phase starting composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
- LC-MS Analysis:
  - Inject an appropriate volume (e.g., 5-10 μL) of the reconstituted sample onto the LC-MS system.

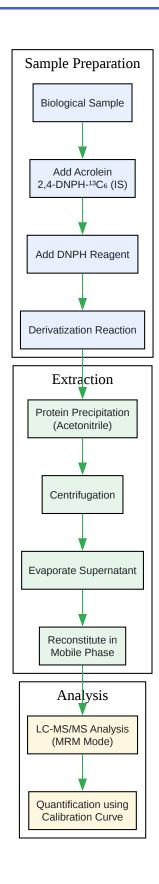


- LC Conditions (Example):
  - Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 μm)
  - Mobile Phase A: 0.1% Formic acid in water
  - Mobile Phase B: 0.1% Formic acid in acetonitrile
  - Gradient: A suitable gradient to separate the analyte from matrix components.
  - Flow Rate: 0.3 mL/min
  - Column Temperature: 40 °C
- MS/MS Conditions (Example):
  - Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.
  - Detection Mode: Multiple Reaction Monitoring (MRM).
  - Monitor the specific precursor-to-product ion transitions for both native Acrolein 2,4-Dinitrophenylhydrazone and the <sup>13</sup>C<sub>6</sub>-labeled internal standard.

### · Quantification:

- Create a calibration curve by analyzing calibration standards (blank matrix spiked with known concentrations of acrolein and a fixed concentration of the internal standard) prepared using the same procedure.
- Calculate the concentration of acrolein in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.





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**Caption:** Analytical workflow for acrolein quantification using a <sup>13</sup>C<sub>6</sub>-labeled internal standard.



## Conclusion

Acrolein 2,4-Dinitrophenylhydrazone-<sup>13</sup>C<sub>6</sub> is an indispensable tool for the accurate and precise quantification of acrolein in complex matrices. Its use as an internal standard effectively compensates for sample preparation losses and matrix-induced ionization suppression or enhancement in mass spectrometry-based assays. The experimental protocols provided in this guide offer a framework for the synthesis and application of this stable isotope-labeled standard in a research or drug development setting. The stability and reliability of this compound make it a superior choice for demanding analytical applications where the accurate measurement of acrolein is critical.

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